An In-depth Technical Guide to the Structural Analysis of Ethyl 3-(benzylamino)-2-methylpropanoate
An In-depth Technical Guide to the Structural Analysis of Ethyl 3-(benzylamino)-2-methylpropanoate
Abstract: The unambiguous structural elucidation of novel or synthesized small molecules is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive, multi-technique framework for the structural analysis of Ethyl 3-(benzylamino)-2-methylpropanoate, a β-amino acid derivative. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating workflow to confirm the molecule's identity, connectivity, and functional group composition. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the analytical choices and data interpretation, ensuring a robust and confident structural assignment.
Molecular Overview and Physicochemical Properties
Ethyl 3-(benzylamino)-2-methylpropanoate is a secondary amine and an ester derivative of 3-amino-2-methylpropanoic acid. Its structure contains several key features amenable to spectroscopic analysis: a benzyl group, a chiral center at the C2 position, a secondary amine, and an ethyl ester. These features contribute to its potential as a building block in organic and medicinal chemistry.[1] A thorough characterization is the first critical step in its evaluation for any application.
Figure 1: 2D Structure of Ethyl 3-(benzylamino)-2-methylpropanoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 3-(benzylamino)-2-methylpropanoate | - |
| CAS Number | 99985-63-4 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale and Experimental Design
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. One-dimensional (1D) ¹H NMR reveals the electronic environment, quantity, and neighboring relationships of protons, while ¹³C NMR provides a count of chemically distinct carbon atoms and identifies their functional type (alkyl, aromatic, carbonyl). The causality for employing NMR is its unparalleled ability to map atomic connectivity.
For this analysis, the sample would be dissolved in deuterated chloroform (CDCl₃), a standard solvent that does not interfere with the proton signals. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0 ppm.
Protocol for ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
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Transfer: Filter the solution into a standard 5 mm NMR tube.
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Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz).
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Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal from the solvent.
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Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
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Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.
Predicted ¹H NMR Spectral Data and Interpretation
The structure of Ethyl 3-(benzylamino)-2-methylpropanoate predicts a complex but interpretable ¹H NMR spectrum. Each unique proton environment will produce a distinct signal, with its chemical shift, integration, and multiplicity providing a wealth of structural information.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -CH₂- (Ethyl) | ~ 4.12 | Quartet (q) | 2H | Protons on the carbon adjacent to the ester oxygen are deshielded. Split by the adjacent methyl group. |
| -CH₃ (Ethyl) | ~ 1.24 | Triplet (t) | 3H | Standard alkyl region. Split by the adjacent methylene group. |
| -CH₃ (C2-Methyl) | ~ 1.15 | Doublet (d) | 3H | Split by the single proton on the chiral center (C2). |
| -CH- (C2) | ~ 2.65 | Multiplet (m) | 1H | Chiral center proton, split by the C2-methyl group and the C3-methylene group. |
| -CH₂- (C3) | ~ 2.80 - 2.95 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the nitrogen and the chiral center, leading to complex splitting. |
| -CH₂- (Benzylic) | ~ 3.75 | Singlet (s) | 2H | Protons on the carbon adjacent to the nitrogen and the aromatic ring. |
| Ar-H (Aromatic) | ~ 7.20 - 7.35 | Multiplet (m) | 5H | Protons on the monosubstituted benzene ring. |
| N-H (Amine) | ~ 1.80 | Broad Singlet (br s) | 1H | The signal for the amine proton is often broad and its position can vary with concentration. |
Note: Spectral data for the closely related Ethyl 3-(benzylamino)propanoate shows similar shifts for the ethyl and benzyl groups, supporting these predictions.[2]
Protocol for ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: Utilize the same spectrometer.
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Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C (e.g., 512-1024 scans).
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Processing: Fourier transform and phase correct the spectrum.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will confirm the carbon skeleton, with each unique carbon atom producing a single peak in the proton-decoupled spectrum.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O (Ester) | ~ 174.5 | Carbonyl carbons are highly deshielded and appear far downfield.[3] |
| Ar-C (Quaternary) | ~ 139.5 | The aromatic carbon directly attached to the benzylic CH₂. |
| Ar-CH (Ortho, Meta, Para) | ~ 128.0 - 129.0 | The five protonated aromatic carbons typically appear in this narrow range. |
| -O-CH₂- (Ethyl) | ~ 60.5 | The carbon is deshielded by the adjacent oxygen atom.[3] |
| -N-CH₂- (Benzylic) | ~ 53.5 | Carbon adjacent to both the nitrogen and the aromatic ring. |
| -N-CH₂- (C3) | ~ 48.0 | Carbon adjacent to the nitrogen. |
| -CH- (C2) | ~ 41.0 | The chiral carbon center. |
| -CH₃ (Ethyl) | ~ 14.2 | Standard upfield alkyl carbon.[3] |
| -CH₃ (C2-Methyl) | ~ 13.5 | Standard upfield alkyl carbon. |
Note: These predictions are based on standard chemical shift tables and data from similar structures like methyl propanoate and various N-benzylated amines.[3][4]
Figure 3: Predicted major fragmentation pathways for Ethyl 3-(benzylamino)-2-methylpropanoate in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale and Experimental Design
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching, bending). This provides powerful, confirmatory evidence for the presence of the ester, secondary amine, and aromatic ring proposed by the other techniques.
Protocol for FTIR Data Acquisition
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Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
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Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric and instrumental interferences.
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Sample Scan: Place the prepared sample in the spectrometer's beam path and acquire the spectrum (typically 16-32 scans are co-added to improve the signal-to-noise ratio).
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Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted FTIR Spectrum and Interpretation
The FTIR spectrum provides a clear "yes/no" confirmation for key functional groups.
Table 5: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~ 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium |
| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |
| ~ 2980 - 2850 | C-H Stretch (sp³) | Alkyl Groups | Strong |
| ~ 1735 | C=O Stretch | Ester | Strong, Sharp |
| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| ~ 1250 - 1150 | C-O Stretch | Ester | Strong |
| ~ 1200 - 1100 | C-N Stretch | Aliphatic Amine | Medium |
The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1735 cm⁻¹ and the single, weaker N-H stretch around 3330 cm⁻¹, which definitively confirm the presence of an ester and a secondary amine, respectively.
Integrated Structural Verification
The true power of this analytical approach lies in the integration of data from all three techniques. No single method provides the complete picture, but together they form a self-validating system for unambiguous structural elucidation.
Figure 4: Logic diagram showing the integration of multi-technique data for structural verification.
The process begins with a proposed structure. FTIR confirms the necessary functional groups are present. Mass spectrometry validates the molecular weight and formula, and its fragmentation pattern (especially the m/z 91 base peak) confirms the benzyl moiety. Finally, NMR spectroscopy provides the definitive, high-resolution map of atom-to-atom connectivity, confirming the specific arrangement of the ethyl, methyl, and benzylamino groups along the propanoate backbone. When the predicted data and the experimental data from all three techniques are in full agreement, the structure is considered unequivocally verified.
References
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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